molecular formula C9H17N3 B1388346 2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine CAS No. 1015845-80-3

2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine

Cat. No. B1388346
M. Wt: 167.25 g/mol
InChI Key: SJSPCTOAIURCFH-UHFFFAOYSA-N
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Description

“2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine” is a chemical compound that has been studied for its potential pharmacological properties . It has been found to have high affinity for human, rat, and mouse κ-opioid receptors (KOR), with a reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a two-step process involving the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions has been described .


Molecular Structure Analysis

The molecular structure of “2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine” can be represented by the molecular formula C8H15N3 . The compound has a molecular weight of 153.22 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.22 g/mol, and its exact mass is 153.126597491 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 29.8 Ų .

Future Directions

Research into “2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine” and similar compounds is ongoing, with a focus on understanding their pharmacological properties and potential therapeutic applications . Future studies may also explore new synthesis methods and chemical reactions .

properties

IUPAC Name

2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-8(2)4-10-5-9-6-11-12(3)7-9/h6-8,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPCTOAIURCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654704
Record name 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine

CAS RN

1015845-80-3
Record name 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-methyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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